molecular formula C21H22N2O3 B4430535 [4-(2-METHOXYPHENYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE

[4-(2-METHOXYPHENYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE

Cat. No.: B4430535
M. Wt: 350.4 g/mol
InChI Key: SQZJIWBDRFFQNA-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenyl)piperazinomethanone typically involves multi-step organic reactions. One common method includes the reaction of 1-(2-methoxyphenyl)piperazine with 3-methyl-1-benzofuran-2-carboxylic acid chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, converting it to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various conditions, including neurological disorders and cancer.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain receptors, while the benzofuran moiety can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(2-Methoxyphenyl)piperazinomethanone
  • 3-[(4-Phenylpiperazin-1-yl)methyl]-5-(2-thienyl)-1,3,4-oxadiazole-2(3H)-thione
  • 3-[(4-Benzylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione

Uniqueness: The unique combination of the methoxyphenyl group and the benzofuran moiety in 4-(2-methoxyphenyl)piperazinomethanone provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and safety profiles.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-16-7-3-5-9-18(16)26-20(15)21(24)23-13-11-22(12-14-23)17-8-4-6-10-19(17)25-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZJIWBDRFFQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-METHOXYPHENYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE
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[4-(2-METHOXYPHENYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE
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[4-(2-METHOXYPHENYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE
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[4-(2-METHOXYPHENYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE
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[4-(2-METHOXYPHENYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE
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[4-(2-METHOXYPHENYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE

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